Hydrogen-Bond Acceptor Capacity: +1 HBA Site Versus Non-Amino Methyl Ester Analog (CAS 60652-00-8)
The target compound possesses 3 hydrogen-bond acceptor (HBA) sites attributable to the ester carbonyl oxygen, ester ether oxygen, and the exocyclic 2-amino nitrogen. In contrast, the closest non-amino methyl ester analog, methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 60652-00-8, MW 179.22), has only 2 HBA sites because it lacks the 2-amino substituent [1]. This represents a quantified increase of 1 HBA site (+50% relative to comparator) on an otherwise identical core scaffold . The additional HBA site is expected to modulate target binding thermodynamics, HPLC retention times, and crystal packing in co-crystallization studies.
| Evidence Dimension | Number of hydrogen-bond acceptor (HBA) sites |
|---|---|
| Target Compound Data | 3 HBA sites (ester C=O, ester O–CH3, exocyclic NH2 nitrogen) |
| Comparator Or Baseline | CAS 60652-00-8 (methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate): 2 HBA sites |
| Quantified Difference | +1 HBA site (50% increase relative to comparator) |
| Conditions | Computed molecular descriptors; MolAid compound database |
Why This Matters
The additional HBA site directly alters molecular recognition capacity in biological target engagement and chromatographic method development, making the target compound functionally non-interchangeable with the non-amino analog in any assay or synthetic protocol where hydrogen bonding influences outcome.
- [1] MolAid. Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 122181-86-6): HBA = 3, HBD = 1, TPSA = 57.2 Ų. Compound Properties Database. View Source
